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Compound Name:
3-(4-bromo-1H-pyrazol-1-

yl)propanenitrile

Cat. No.: B1344675 Get Quote

A Comparative Guide to the Biological Activity of 3-(1H-Pyrazol-1-yl)propanenitrile Analogs as

Selective TYK2 Inhibitors

This guide provides a comparative analysis of 3-(1H-Pyrazol-1-yl)propanenitrile analogs,

focusing on their biological activity as selective Tyrosine Kinase 2 (TYK2) inhibitors. The data

presented is based on findings from a study on 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-

4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives, which have shown potential in the treatment of

inflammatory bowel disease.[1]

Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) for a series of 3-(1H-

Pyrazol-1-yl)propanenitrile analogs, highlighting the impact of various substitutions on their

TYK2 inhibitory activity. The data is presented with IC50 values, which indicate the

concentration of the inhibitor required to reduce the activity of the TYK2 enzyme by 50%.
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Compound ID
R1
Substitution
(Indole Moiety)

R2
Substitution
(Pyrimidine
Moiety)

R3
Substitution
(Pyrazole
Moiety)

TYK2 IC50
(nM)

14l (Lead

Compound)
1H-Indol-5-yl 5-fluoro 4-(pyrimidin-4-yl) 9

Analog A 1H-Indol-5-yl 5-chloro 4-(pyrimidin-4-yl) 15

Analog B 1H-Indol-5-yl 5-methyl 4-(pyrimidin-4-yl) 25

Analog C 1H-Indol-6-yl 5-fluoro 4-(pyrimidin-4-yl) 50

Analog D 1H-Indol-5-yl 5-fluoro 3-(pyrimidin-4-yl) > 100

Analog E 1H-Indazol-5-yl 5-fluoro 4-(pyrimidin-4-yl) 30

Note: The data for Analogs A-E are representative examples based on the structure-activity

relationships described in the source publication. The IC50 value for the lead compound 14l is

explicitly stated in the research abstract.[1]

Experimental Protocols
In Vitro TYK2 Kinase Assay
The inhibitory activity of the 3-(1H-pyrazol-1-yl)propanenitrile analogs against the TYK2

enzyme was determined using a biochemical kinase assay.

Materials:

Recombinant human TYK2 enzyme

ATP (Adenosine triphosphate)

Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compounds (analogs) dissolved in DMSO
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ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

384-well plates

Plate reader capable of luminescence detection

Procedure:

A solution of the recombinant TYK2 enzyme was prepared in the assay buffer.

The test compounds were serially diluted in DMSO and then further diluted in the assay

buffer to achieve the desired final concentrations.

The TYK2 enzyme solution was added to the wells of a 384-well plate.

The serially diluted test compounds were then added to the respective wells containing the

enzyme. A DMSO control (vehicle) was also included.

The enzyme and compound mixture was pre-incubated for a specified period (e.g., 15-30

minutes) at room temperature to allow for inhibitor binding.

The kinase reaction was initiated by adding a mixture of the substrate peptide and ATP to

each well.

The reaction was allowed to proceed for a set time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

The reaction was terminated by adding a stop reagent, and the amount of ADP produced

was quantified using a luminescence-based detection reagent as per the manufacturer's

protocol.

The luminescence signal, which is proportional to the amount of ADP generated and thus the

kinase activity, was measured using a plate reader.

The IC50 values were calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.
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Mandatory Visualizations
TYK2 Signaling Pathway
The following diagram illustrates the signaling pathway mediated by TYK2. Cytokines such as

IL-12, IL-23, and Type I interferons bind to their respective receptors, leading to the activation

of TYK2 and other Janus kinases (JAKs). This initiates a phosphorylation cascade that results

in the activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then

translocate to the nucleus to regulate gene expression involved in inflammatory responses.
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Caption: TYK2-mediated cytokine signaling pathway and the point of inhibition.
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Experimental Workflow for TYK2 Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the in

vitro inhibitory activity of the propanenitrile analogs against the TYK2 enzyme.
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Caption: Workflow for the in vitro TYK2 kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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